N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide
Description
The compound N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide is a structurally complex molecule featuring:
- A 1H-pyrazole core substituted with a 4-fluorophenyl group at position 3 and a phenyl group at position 1.
- A (1Z)-propen-2-yl chain with a ketone group at position 2.
- A tetrahydrofuran-2-ylmethyl amino group linked to the ketone.
- A terminal 4-methoxybenzamide moiety.
This architecture combines multiple pharmacophoric elements: the pyrazole ring (common in anti-inflammatory and kinase-inhibitory agents), fluorine substituents (enhancing bioavailability), and a tetrahydrofuran group (modulating solubility and target interactions). While direct pharmacological data for this compound is unavailable in the provided evidence, structural parallels with synthesized analogs allow for meaningful comparisons.
Properties
Molecular Formula |
C31H29FN4O4 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
N-[(Z)-1-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C31H29FN4O4/c1-39-26-15-11-22(12-16-26)30(37)34-28(31(38)33-19-27-8-5-17-40-27)18-23-20-36(25-6-3-2-4-7-25)35-29(23)21-9-13-24(32)14-10-21/h2-4,6-7,9-16,18,20,27H,5,8,17,19H2,1H3,(H,33,38)(H,34,37)/b28-18- |
InChI Key |
ICXRYZGPSCYJOO-VEILYXNESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/C(=O)NCC5CCCO5 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the coupling with the methoxybenzamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Core Heterocycles
Pyrazole vs. Triazole/Oxazole Derivatives
- The fluorine atom at the 4-position enhances electronegativity and metabolic stability .
- Triazole Derivatives (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism between thione and thiol forms, influencing their binding modes. Unlike the target compound, these lack an enone system but share fluorophenyl substituents .
- Oxazole Derivatives (): Compounds such as [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted) sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] feature an oxazolone intermediate, which is absent in the target compound. Both share benzamide termini but differ in heterocyclic cores .
Table 1: Structural Comparison
Physicochemical and Spectral Properties
- Target Compound : The tetrahydrofuran group likely enhances solubility compared to purely aromatic analogs. The 4-methoxybenzamide contributes to planar stacking.
- Triazole-Thiones () : Exhibited νC=S bands at 1247–1255 cm⁻¹ (IR) and NH stretches at 3278–3414 cm⁻¹, confirming thione tautomers. The target compound’s amide C=O would show ~1680 cm⁻¹ absorption .
- Sulfonamide Derivatives (): Patent compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide share fluorinated aryl groups and amide linkages, suggesting similar logP and bioavailability profiles .
Pharmacological Implications (Inferred)
- Fluorine Substituents : Present in both the target compound and analogs, fluorine improves membrane permeability and resistance to cytochrome P450 oxidation.
- Tetrahydrofuran Group : Unlike ’s sulfonyl groups, the tetrahydrofuran in the target compound may reduce polarity, favoring blood-brain barrier penetration.
- Amide vs. Sulfonamide: The target’s benzamide (vs.
Biological Activity
N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for diverse biological activities. The presence of a fluorophenyl group and a tetrahydrofuran moiety enhances its pharmacological potential. The molecular formula is .
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Properties : Pyrazole derivatives have shown significant antioxidant capabilities, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies have reported that pyrazole compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their utility in oncology .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant and Anti-inflammatory Effects
A recent study evaluated the antioxidant and anti-inflammatory properties of structurally similar pyrazole derivatives. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels and inflammatory cytokines in vitro. The docking studies suggested strong interactions with key enzymes involved in inflammatory processes .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of pyrazole derivatives. The study utilized several cancer cell lines, including breast and lung cancer models. Results showed that certain derivatives induced cell cycle arrest and apoptosis, highlighting their potential as chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : They could alter signaling pathways related to apoptosis and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
